molecular formula C10H9N3 B1270683 [2,2'-Bipyridin]-4-amine CAS No. 14151-21-4

[2,2'-Bipyridin]-4-amine

Cat. No. B1270683
CAS RN: 14151-21-4
M. Wt: 171.2 g/mol
InChI Key: YJHGQQMUSFJRDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of [2,2'-Bipyridin]-4-amine derivatives involves multiple steps, starting from halopyridines and utilizing cross-coupling reactions. For instance, an efficient synthesis of 4-carbomethoxy-6,6'-dimethyl-2,2'-bipyridine has been described, providing a versatile precursor for further functionalization into 4-functionalized 2,2'-bipyridines bearing various groups suitable for conjugation to biological materials (Havas et al., 2009).

Molecular Structure Analysis

The molecular structure of [2,2'-Bipyridin]-4-amine and its derivatives has been extensively studied. For example, the crystal structure of certain complexes reveals details about the coordination behavior and structural preferences of bipyridine ligands. Investigations into gallophosphates synthesized in the presence of 4-aminopyridine as the structure-directing agent have elucidated discrete double-four-ring (D4R) units within the structure, highlighting the versatility and complex-binding capabilities of aminopyridines (Hsien et al., 2001).

Chemical Reactions and Properties

[2,2'-Bipyridin]-4-amine participates in various chemical reactions, forming complexes with metals that are useful in numerous applications. For instance, ruthenium bipyridyl complexes have been synthesized, where [2,2'-Bipyridin]-4-amine acts as a ligand. These complexes are stable in water and can release coordinated ligands upon irradiation with visible light, making them suitable for use as caged compounds in biological studies (Zayat et al., 2006).

Physical Properties Analysis

The physical properties of [2,2'-Bipyridin]-4-amine derivatives, such as solubility, melting points, and stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents on the bipyridine core. Research has shown that different polymorphs of N-phenylpyridin-4-amine exhibit varying degrees of stability and conjugation effects, affecting their physical properties and applications (Okuno & Umezono, 2014).

Chemical Properties Analysis

The chemical properties of [2,2'-Bipyridin]-4-amine, including its reactivity, coordination chemistry, and redox behavior, are key to its use in complex formation and catalysis. The ligand's ability to coordinate with metals has been exploited in synthesizing various metal complexes with unique properties. For example, the synthesis and characterization of Pt(II) complexes with 6-phenyl-2,2'-bipyridine ligands have provided insights into intramolecular N...Pt interactions, showcasing the versatility of bipyridine derivatives in forming complexes with interesting electronic properties (Yip et al., 2000).

Scientific Research Applications

Photolabile Protecting Groups

[2,2'-Bipyridin]-4-amine derivatives, like Ruthenium(II) bipyridyl complexes, have been used as photolabile protecting groups for amines. These complexes are stable in water and release a molecule of ligand upon irradiation with visible light, making them suitable for biological applications as caged compounds (Zayat, Salierno, & Etchenique, 2006).

Synthesis of Diverse Bipyridine Ligands

4-Carbomethoxy-6,6'-dimethyl-2,2'-bipyridine, a compound related to [2,2'-Bipyridin]-4-amine, is a versatile starting material for synthesizing 4-functionalized 2,2'-bipyridines. These can be conjugated to biological material and are useful in constructing complex architectures like bifunctional lanthanide chelators (Havas et al., 2009).

Functionalization of Carbon Surfaces

Iridium and ruthenium complexes covalently bonded to carbon surfaces, including those with 2,2'-bipyridine derivatives, have been developed. These complexes undergo electrochemical oxidation and are useful in modifying surfaces for various applications (Sandroni et al., 2010).

Safety And Hazards

The safety and hazards associated with “[2,2’-Bipyridin]-4-amine” would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical substances8.


Future Directions

The future directions for research on “[2,2’-Bipyridin]-4-amine” could involve exploring its potential applications in areas such as coordination chemistry, catalysis, and material science9.


Please note that this analysis is based on the information available and may not cover all aspects of “[2,2’-Bipyridin]-4-amine”. For a more detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

2-pyridin-2-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHGQQMUSFJRDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361249
Record name [2,2'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridin]-4-amine

CAS RN

14151-21-4
Record name [2,2'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
Y Sun, M Mohammadnia - Inorganic Chemistry Communications, 2020 - Elsevier
In this work, it was designed and prepared an efficient nanocatalyst Pd based on [2,2'- bipyridin]-4-amine functionalized nano cellulose (Pd@BPA@CNC) and then characterized by FT-…
Number of citations: 18 www.sciencedirect.com
Y Ji, HJ Lee, M Kim, G Nam, SJC Lee, J Cho… - Inorganic …, 2017 - ACS Publications
The complexity of Alzheimer’s disease (AD) stems from the inter-relation of multiple pathological factors upon initiation and progression of the disease. To identify the involvement of …
Number of citations: 15 pubs.acs.org
L Rotundo, E Azzi, A Deagostino, C Garino… - Frontiers in …, 2019 - frontiersin.org
Synthesis and characterization of 14 new 2,2′-bipyridine metal complexes fac-M(bpy-R)(CO) 3 X (where M = Mn, X = Br or M = Re, X = Cl and R = -CF 3 , -CN, -Ph, -PhOH, -NMe 2 ) …
Number of citations: 30 www.frontiersin.org
Z Chen, X Meng, L Zou, M Zhao, S Liu… - … applied materials & …, 2020 - ACS Publications
Drug-induced liver injury (DILI) is a widespread clinical problem. The pathophysiological mechanisms of DILI are complicated, and the traditional diagnostic methods for DILI have their …
Number of citations: 22 pubs.acs.org
L Sun, G Li, X Chen, Y Chen, C Jin, L Ji, H Chao - Scientific reports, 2015 - nature.com
Hypoxia is an important characteristic of malignant solid tumors and is considered as a possible causative factor for serious resistance to chemo- and radiotherapy. The exploration of …
Number of citations: 67 www.nature.com
Y Ji - 2018 - scholarworks.unist.ac.kr
Alzheimer’s disease (AD) is most common form of dementia. Symptomatically, memory loss and cognitive decline is observed. In 2016, more than 33 million people worldwide are …
Number of citations: 2 scholarworks.unist.ac.kr
B Woods, RDM Silva, C Schmidt, D Wragg… - Bioconjugate …, 2021 - ACS Publications
The biomedical application of discrete supramolecular metal-based structures, specifically self-assembled metallacages, is still an emergent field of study. Capitalizing on the …
Number of citations: 29 pubs.acs.org
JC Dickenson, MKE Haley, JT Hyde, ZM Reid… - Inorganic …, 2021 - ACS Publications
Homoleptic transition-metal complexes of 2,2’:6′,2″-terpyridine (terpy) and substituted derivatives of the form [M(R-terpy) 2 ] 2+ display a wide range of redox potentials that correlate …
Number of citations: 16 pubs.acs.org
Z Chen, J Zhu, H Xie, S Li, Y Wu, Y Gong - Organic & Biomolecular …, 2011 - pubs.rsc.org
Fluorinated azaheterocycles are frequently found in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials, so efficient …
Number of citations: 23 pubs.rsc.org
A Rahdar, MR Hajinezhad, M Bilal, F Askari… - Inorganic Chemistry …, 2020 - Elsevier
Recent studies showed that zinc oxide nanoparticles (ZnO-NPs) can cause toxic damage to the central nervous system (CNS) after intraperitoneal injection; however, the behavioral …
Number of citations: 34 www.sciencedirect.com

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